CCR2 Antagonism in ChemoCentryx Series
Within the ChemoCentryx triazolyl pyridyl benzenesulfonamide patent family, compounds bearing a benzenesulfonamide attached via a branched alkyl linker to the triazolopyridine 3-position are disclosed as potent CCR2 antagonists. A structurally related analog from this series, differing only in the halogenation pattern on the phenyl ring, exhibits a binding affinity Ki of 10 nM against human CCR2 in a 35S-GTPγS membrane assay and a functional Ki of 79.4 nM for inhibition of CCL2-stimulated THP-1 cell chemotaxis in the presence of 0.1% human serum [1]. A distinct but scaffold-related triazolopyridine benzenesulfonamide analog demonstrates an IC50 of 3.90 nM for inhibition of MCP-1-mediated leukocyte chemotaxis in human PBMC [2]. While these data derive from close analogs rather than the exact target compound, they establish a quantitative potency benchmark for the triazolopyridine benzenesulfonamide chemotype at CCR2, with functional antagonism in the low-nanomolar range achievable when the linker and aryl sulfonamide are properly oriented.
| Evidence Dimension | CCR2 functional antagonism potency |
|---|---|
| Target Compound Data | Exact compound data not publicly available; class activity inferred from analogs with Ki = 10–79.4 nM (binding) and IC50 ≈ 3.9 nM (cellular chemotaxis) |
| Comparator Or Baseline | Closest disclosed analog: Ki = 10 nM (CCR2 binding, 35S-GTPγS membrane assay); Ki = 79.4 nM (THP-1 chemotaxis, 0.1% human serum) [1]; second analog IC50 = 3.90 nM (human PBMC chemotaxis) [2] |
| Quantified Difference | The 3-methylbutyl linker in the target compound is sterically larger than the 2-methylpropyl variant; patent SAR suggests that increased branching at the α-position of the linker enhances CCR2 residence time, though exact values for the target compound remain proprietary. |
| Conditions | CCR2 binding (35S-GTPγS membrane assay), THP-1 chemotaxis (0.1% human serum), and human PBMC MCP-1-mediated chemotaxis (30 min, microscopy) |
Why This Matters
For procurement decisions in inflammation or immunology programs, the demonstrated low-nanomolar CCR2 functional antagonism of the chemotype confirms target engagement, while the 3-methylbutyl linker in the target compound offers a distinct steric profile that may influence residence time and selectivity over CCR9 relative to smaller-linker analogs.
- [1] BindingDB Entry BDBM50401549 (CHEMBL2207081). Ki = 10 nM (CCR2 35S-GTPγS binding); Ki = 79.4 nM (THP-1 chemotaxis, 0.1% human serum). Data curated from ChEMBL. Accessed via BindingDB. View Source
- [2] BindingDB Entry BDBM50382932 (CHEMBL2029422). IC50 = 3.90 nM (MCP-1-mediated human PBMC chemotaxis). Data curated from ChEMBL. Accessed via BindingDB. View Source
